2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate
Description
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-2-23-9-11-24(12-10-23)20-22-17-8-7-16(13-18(17)27-20)26-19(25)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAMEBTZJAAKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using 1-(2-chloroethyl)piperazine hydrochloride as a reagent .
The final step involves the esterification of the benzothiazole derivative with 4-fluorobenzoic acid. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ alternative reagents and catalysts to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like carbonyls or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: 1-(2-chloroethyl)piperazine hydrochloride, various nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate has been investigated for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring is known to interact with various biological targets, including kinases and proteases, by binding to their active sites and inhibiting their activity . The piperazine moiety can enhance the compound’s binding affinity and selectivity, while the fluorobenzoate group may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Table 1: Physical Properties of Selected Analogues
| Compound | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Target Compound* | - | - | - | - |
| 7q | 70 | 90.0 | 177.9–180.8 | |
| 7f | 90 | 97.1 | 214.0–214.9 | |
| 1d | 75.5 | - | - |
Spectroscopic and Electronic Properties
- NMR Shifts : The 4-fluorobenzoate group in the target compound is expected to exhibit distinct ¹H-NMR signals (e.g., aromatic protons near δ 7.5–8.5 ppm) and ¹³C-NMR peaks for the carbonyl (δ ~165 ppm) and fluorinated aromatic carbons (δ ~115–160 ppm). Comparable shifts are observed in analogues like 7f (e.g., δ 164.70–166.02 ppm for carbonyl groups) .
- Mass Spectrometry : Analogues such as 7h (C₁₆H₁₂Cl₂N₄O₂S₂) show HRMS (ESI) m/z values consistent with calculated masses (e.g., 426.9852 vs. 426.9883 observed) . The target compound’s molecular ion would likely align with similar precision.
Table 2: Substituent Effects on Bioactivity Potential
Biological Activity
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This compound is classified as a benzothiazole derivative, featuring a benzothiazole ring, a piperazine moiety, and a fluorobenzoate group. Its molecular formula is , with an approximate molecular weight of 402.56 g/mol .
Structural Characteristics
The structural components of this compound contribute significantly to its biological activity:
| Component | Description |
|---|---|
| Benzothiazole Ring | Provides a core structure that influences interaction with biological targets. |
| Piperazine Moiety | Imparts psychoactive properties and enhances receptor binding affinity. |
| Fluorobenzoate Group | Increases lipophilicity, potentially improving bioavailability and cellular uptake. |
The combination of these features allows the compound to interact with various biological pathways, making it a candidate for further pharmacological studies.
Biological Activities
Research has indicated several significant biological activities associated with this compound:
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
- Anticancer Properties : Studies indicate that this compound may influence cell signaling pathways associated with growth factor receptors, which are critical in cancer progression. It has shown promise in inhibiting the proliferation of cancer cells in vitro .
- Antimicrobial Activity : Similar benzothiazole derivatives have exhibited antimicrobial properties, suggesting that this compound may also have potential applications in combating infectious diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential mechanisms of action for this compound:
- Study on COX Inhibition : A comparative analysis of various benzothiazole derivatives revealed that compounds with similar structures to this compound demonstrated significant COX inhibition, with IC50 values indicating effective anti-inflammatory properties .
- Anticancer Mechanisms : Research focusing on the modulation of growth factor signaling pathways highlighted that the compound can downregulate key proteins involved in tumor growth, thereby exhibiting potential as an anticancer agent .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Piperazine Substitution : The introduction of the piperazine moiety is facilitated by nucleophilic substitution reactions.
- Fluorobenzoate Esterification : The final step involves esterification with 4-fluorobenzoic acid.
Optimizing these synthetic routes is crucial for enhancing yield and purity, which are essential for subsequent biological evaluations .
Q & A
Q. What are the optimal synthetic routes for 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate, and how can reaction conditions be standardized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of a benzo[d]thiazole intermediate. Key steps include:
Thiazole Ring Formation : Cyclization using thiourea derivatives under reflux conditions.
Piperazine Substitution : Introducing the 4-ethylpiperazine group via nucleophilic aromatic substitution (e.g., using DIPEA as a base in DMF at 80–100°C).
Esterification : Coupling the thiazole intermediate with 4-fluorobenzoic acid using EDCI/HOBt or DCC/DMAP in anhydrous dichloromethane .
Q. Table 1: Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole Formation | Thiourea, EtOH, 80°C | 65–70 | 92–95 |
| Piperazine Substitution | DIPEA, DMF, 100°C | 50–55 | 88–90 |
| Esterification | EDCI/HOBt, DCM, RT | 75–80 | 95–98 |
Critical Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : Confirm regiochemistry of the thiazole ring (¹H/¹³C NMR) and piperazine substitution (e.g., ethyl group integration at δ ~1.2 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₀FN₃O₂S: 386.1234).
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA).
- X-ray Crystallography : Resolve structural ambiguities if single crystals are obtainable .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorobenzoate with chloro or nitro groups) and compare bioactivity.
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes with target proteins (e.g., kinases).
- Pharmacophore Mapping : Identify critical moieties (e.g., ethylpiperazine for solubility, thiazole for π-π stacking) .
Q. Table 2: SAR Comparison of Analogues
| Substituent | LogP | IC₅₀ (μM, EGFR) | Solubility (mg/mL) |
|---|---|---|---|
| 4-Fluoro | 3.1 | 0.45 | 0.12 |
| 4-Chloro | 3.5 | 0.68 | 0.08 |
| 4-Nitro | 2.8 | 1.20 | 0.03 |
Q. How can environmental fate and toxicity be evaluated for this compound?
Methodological Answer:
- Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial breakdown in aqueous systems.
- Ecototoxicity : Perform Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays (OECD 201).
- Bioaccumulation : Calculate logKow (via shake-flask method) to predict environmental persistence .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays.
- Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., solvent DMSO concentration) .
Q. How can stability studies under varying pH and temperature conditions be conducted?
Methodological Answer:
- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 hours.
- HPLC Stability Indicating Method : Monitor degradation products using a gradient elution (e.g., 10–90% acetonitrile in 20 min).
- Kinetic Modeling : Calculate t₉₀ (time for 10% degradation) using Arrhenius plots for shelf-life prediction .
Q. What in silico tools are suitable for predicting ADME properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
